molecular formula C20H22N2O2 B11632550 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

Cat. No.: B11632550
M. Wt: 322.4 g/mol
InChI Key: OFFFBYUDPVZYPG-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide typically involves the condensation of 5,7-dimethyl-1,3-benzoxazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can undergo photoinduced electron transfer (PET) reactions, where it transfers an electron from the benzoxazole moiety to the phenyl ring upon excitation by light. This results in the formation of a radical cation, which can react with other molecules, leading to the formation of fluorescent products or other chemical modifications .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide
  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)-2-furamide

Uniqueness

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide stands out due to its specific substitution pattern on the benzoxazole ring and the presence of a 3-methylbutanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C20H22N2O2/c1-12(2)8-18(23)21-16-7-5-6-15(11-16)20-22-17-10-13(3)9-14(4)19(17)24-20/h5-7,9-12H,8H2,1-4H3,(H,21,23)

InChI Key

OFFFBYUDPVZYPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC(C)C)C

Origin of Product

United States

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